molecular formula C18H18N2O3S B2585530 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide CAS No. 1903145-85-6

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2585530
CAS No.: 1903145-85-6
M. Wt: 342.41
InChI Key: HVYIPFDJAXSVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyridine ring, and a methanesulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the furan ring is introduced through a coupling reaction.

    Introduction of the Furan Ring: The furan-2-yl group is attached to the pyridine ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Sulfonamide Formation: The methanesulfonamide group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over palladium on carbon.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid, potassium permanganate.

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products

    Oxidation Products: Furanones, pyridine N-oxides.

    Reduction Products: Amines, reduced sulfonamides.

    Substitution Products: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites, thereby affecting cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-(p-tolyl)methanesulfonamide
  • N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-(o-tolyl)methanesulfonamide

Uniqueness

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the furan and pyridine rings, along with the methanesulfonamide group, provides a distinct set of properties that can be exploited in various applications.

This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-14-4-2-5-15(10-14)13-24(21,22)20-12-16-7-8-17(19-11-16)18-6-3-9-23-18/h2-11,20H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYIPFDJAXSVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.